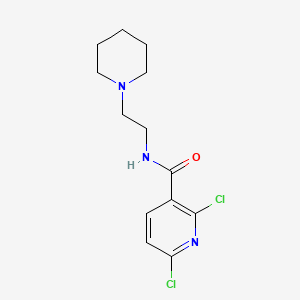
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it useful for a variety of applications in the fields of biology, chemistry, and medicine. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Research has shown various methods for synthesizing oxadiazoles like 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride. Eloy and Lenaers (1966) described two syntheses of 5-amino-1,2,4-oxadiazoles, using reactions of guanidine with benzhydroxamyl chloride or with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966).
Applications in Medicinal Chemistry
- Antimicrobial and Anti-HIV-1 Activity : El-Emam et al. (2004) investigated the antimicrobial and anti-HIV-1 activity of certain 1,3,4-oxadiazole derivatives, finding some to be effective against Gram-positive bacteria and showing potential in HIV-1 inhibition (El-Emam et al., 2004).
- Serotonergic Activity : A study by Street et al. (1993) on 5-(oxadiazolyl)tryptamines, related to 1,3,4-oxadiazoles, demonstrated significant serotonergic activity, suggesting potential applications in neuroscience (Street et al., 1993).
Bioisosterism in Drug Design
- Role in Drug Design : Boström et al. (2012) highlighted the use of 1,3,4-oxadiazoles in drug design as bioisosteric replacements for ester and amide functionalities, implying their utility in developing new pharmaceuticals (Boström et al., 2012).
Anticancer Applications
- Anticancer Properties : Research by Chandrappa et al. (2010) on thioxothiazolidin-4-one derivatives, involving oxadiazol moieties, showed potential anticancer and antiangiogenic effects in mouse models (Chandrappa et al., 2010).
- Discovery of Novel Apoptosis Inducers : Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers, offering a new avenue for anticancer agent discovery (Zhang et al., 2005).
Novel Synthesis Approaches
- Innovative Synthesis Techniques : Ramazani and Rezaei (2010) developed a new method for synthesizing 1,3,4-oxadiazole derivatives, contributing to the advancement of synthetic chemistry (Ramazani & Rezaei, 2010).
properties
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8;/h2-5H,1H3,(H2,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSTYOLSIXEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)
![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)





![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)
